molecular formula C16H16BrClO3 B14640543 Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol CAS No. 52200-32-5

Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol

Cat. No.: B14640543
CAS No.: 52200-32-5
M. Wt: 371.7 g/mol
InChI Key: STXQWNQFLQLRPS-UHFFFAOYSA-N
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Description

Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol typically involves multiple steps, including the bromination of phenylacetic acid and subsequent reactions with chlorophenylmethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents used.

    Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: Shares the bromophenyl group but lacks the chlorophenylmethanol component.

    Phenylacetic acid: A simpler compound without the bromine and chlorine atoms.

    4-Chlorophenylmethanol: Contains the chlorophenyl group but lacks the bromophenyl component.

Uniqueness

Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is unique due to its combination of bromine, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

52200-32-5

Molecular Formula

C16H16BrClO3

Molecular Weight

371.7 g/mol

IUPAC Name

acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol

InChI

InChI=1S/C14H12BrClO.C2H4O2/c15-14(10-4-2-1-3-5-10)13-8-12(16)7-6-11(13)9-17;1-2(3)4/h1-8,14,17H,9H2;1H3,(H,3,4)

InChI Key

STXQWNQFLQLRPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)Br

Origin of Product

United States

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